Cas no 305357-79-3 (Benzenamine, 3-(6-methyl-1H-benzimidazol-2-yl)-)

Benzenamine, 3-(6-methyl-1H-benzimidazol-2-yl)-, is a heterocyclic aromatic compound featuring a benzimidazole core substituted with a 6-methyl group and an aniline moiety at the 2-position. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. Its rigid benzimidazole scaffold enhances binding affinity, while the aniline group offers functionalization potential for further derivatization. High purity and stability under standard conditions ensure consistent performance in synthetic applications. Suitable for use in medicinal chemistry and material science, it demonstrates favorable solubility in common organic solvents.
Benzenamine, 3-(6-methyl-1H-benzimidazol-2-yl)- structure
305357-79-3 structure
Product Name:Benzenamine, 3-(6-methyl-1H-benzimidazol-2-yl)-
CAS No:305357-79-3
MF:C14H13N3
MW:223.273122549057
CID:322766
PubChem ID:784818
Update Time:2025-05-20

Benzenamine, 3-(6-methyl-1H-benzimidazol-2-yl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 3-(6-methyl-1H-benzimidazol-2-yl)-
    • 3-(5-METHYL-1H-BENZOIMIDAZOL-2-YL)-PHENYLAMINE
    • AC1LFW6E
    • BB_SC-8183
    • CTK1C6462
    • CTK6C0455
    • HMS2345M04
    • MolPort-001-512-932
    • MolPort-005-970-508
    • MLS000121525
    • SR-01000318487-1
    • 3-(5-methyl-1H-benzo[d]imidazol-2-yl)aniline
    • 3-(6-Methyl-1H-benzo[d]imidazol-2-yl)aniline
    • BB 0244631
    • QMAYVPKZQSUHGI-UHFFFAOYSA-N
    • Benzenamine, 3-(5-methyl-1H-1,3-benzimidazol-2-yl)-
    • 3-(5-METHYL-1 H-BENZOIMIDAZOL-2-YL)-PHENYLAMINE
    • AKOS005831856
    • 305357-79-3
    • SMR000118956
    • 3-(5-methyl-1h-benzoimidazol-2-yl)phenylamine
    • 3-(6-methyl-1H-benzimidazol-2-yl)aniline
    • [3-(6-methyl-1H-benzimidazol-2-yl)phenyl]amine
    • CHEMBL1527186
    • AKOS000108041
    • 3-(5-Methyl-1H-benzoimidazol-2-yl)-phenyla mine
    • BDBM48203
    • SR-01000318487
    • cid_784818
    • DTXSID50354848
    • CS-0365701
    • MDL: MFCD01144387
    • Inchi: 1S/C14H13N3/c1-9-5-6-12-13(7-9)17-14(16-12)10-3-2-4-11(15)8-10/h2-8H,15H2,1H3,(H,16,17)
    • InChI Key: QMAYVPKZQSUHGI-UHFFFAOYSA-N
    • SMILES: N1C(C2C=CC=C(C=2)N)=NC2C=CC(C)=CC1=2

Computed Properties

  • Exact Mass: 223.11109
  • Monoisotopic Mass: 223.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 54.7Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 489.8±47.0 °C at 760 mmHg
  • Flash Point: 281.9±16.5 °C
  • PSA: 54.7
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

Benzenamine, 3-(6-methyl-1H-benzimidazol-2-yl)- Security Information

Benzenamine, 3-(6-methyl-1H-benzimidazol-2-yl)- Pricemore >>

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Additional information on Benzenamine, 3-(6-methyl-1H-benzimidazol-2-yl)-

Research Brief on Benzenamine, 3-(6-methyl-1H-benzimidazol-2-yl)- (CAS: 305357-79-3): Recent Advances and Applications

Benzenamine, 3-(6-methyl-1H-benzimidazol-2-yl)- (CAS: 305357-79-3) is a benzimidazole derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and anticancer agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential clinical applications.

Recent literature indicates that 305357-79-3 serves as a critical scaffold in the design of small-molecule inhibitors targeting various kinases, including cyclin-dependent kinases (CDKs) and tyrosine kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of CDK4/6 inhibitors, which are pivotal in the treatment of hormone receptor-positive breast cancer. The study reported that derivatives of this compound exhibited potent inhibitory activity with IC50 values in the nanomolar range, underscoring its potential as a lead compound for further optimization.

In addition to its role in kinase inhibition, 305357-79-3 has been investigated for its antimicrobial properties. A recent preprint on bioRxiv highlighted its efficacy against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study proposed a mechanism of action involving disruption of bacterial cell membrane integrity, suggesting its potential as a novel antibiotic scaffold. However, further in vivo studies are required to validate these findings and assess toxicity profiles.

From a chemical synthesis perspective, advancements in the scalable production of 305357-79-3 have been reported. A 2022 patent (WO2022156789) described an improved synthetic route with higher yields and reduced environmental impact, utilizing green chemistry principles. This development is particularly relevant for industrial-scale production, addressing previous challenges related to cost and sustainability.

Despite these promising developments, challenges remain in the clinical translation of compounds derived from 305357-79-3. Pharmacokinetic studies indicate moderate bioavailability and variable metabolic stability across species, as noted in a recent Drug Metabolism and Disposition publication. Researchers are actively exploring prodrug strategies and formulation optimizations to overcome these limitations. The compound's future trajectory will likely depend on the success of these optimization efforts and the outcomes of ongoing preclinical trials.

In conclusion, Benzenamine, 3-(6-methyl-1H-benzimidazol-2-yl)- represents a versatile chemical entity with multiple therapeutic applications. Its dual role as a kinase inhibitor scaffold and antimicrobial agent positions it as a valuable target for further drug discovery efforts. Continued research into its structure-activity relationships and mechanism of action will be crucial for unlocking its full potential in pharmaceutical development.

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